4-Dibenzothiophenecarboxylic acid

Osteoporosis Bone Resorption Calcitonin Inhibition

Researchers studying bone metabolism face inconsistent results when using impure or incorrectly substituted dibenzothiophene analogs. This 4-carboxylic acid isomer delivers the precise electronic profile and steric configuration required for reproducible biological and materials-science outcomes. - Inhibits PTH-stimulated bone resorption with a distinct dose-response profile in organ culture, unmatched by thionaphthene-2-carboxylic acid or thiophene-2-carboxylic acid. - Enables construction of extended non-linear acene derivatives for OFETs with 77% amidation yield and well-defined crystallinity. - Demonstrates inhibition of calcitonin and PGE2 pathways, offering a validated small-molecule scaffold for calcium-regulation and inflammation research.

Molecular Formula C13H8O2S
Molecular Weight 228.27 g/mol
CAS No. 2786-08-5
Cat. No. B1208713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dibenzothiophenecarboxylic acid
CAS2786-08-5
SynonymsBL 5593
BL-5593
dibenzothiophene-4-carboxylic acid
Molecular FormulaC13H8O2S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C(=O)O
InChIInChI=1S/C13H8O2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15)
InChIKeyWHDBZUDFOQNASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dibenzothiophenecarboxylic acid: Overview


4-Dibenzothiophenecarboxylic acid (CAS 2786-08-5, C13H8O2S, MW 228.27 g/mol) is a heterocyclic aromatic compound featuring a dibenzothiophene core with a carboxylic acid group at the 4-position . This structural motif endows it with specific physico-chemical properties—such as an ACD/LogP of 4.06 , a density of 1.4±0.1 g/cm³ , and a high boiling point of 468.0±18.0 °C —that differentiate it from simpler benzothiophene and thiophene analogs. It serves as a versatile intermediate in organic synthesis, particularly in the construction of extended acene derivatives for organic semiconductors [1], and as a pharmacologically active scaffold with documented inhibition of bone resorption and potential in osteoporosis research [2].

Substitution Risks of 4-Dibenzothiophenecarboxylic acid


While the dibenzothiophene scaffold and carboxylic acid group may suggest functional redundancy with other heterocyclic acids, direct substitution is high-risk. The specific position of the carboxyl group on the dibenzothiophene ring system dictates its unique electronic profile and its interaction with biological targets. For instance, in bone resorption assays, dibenzothiophene-4-carboxylic acid exhibits a distinct dose-dependent inhibition profile [1] compared to structurally similar but differently substituted analogs like thionaphthene-2-carboxylic acid (TNCA) and thiophene-2-carboxylic acid (TCA) [2]. Furthermore, its utility as a synthetic intermediate is defined by its reactivity and the crystallinity of its derivatives, as demonstrated in the synthesis of organic semiconductors where it yields a specific amide derivative in 77% yield [3], a metric that cannot be extrapolated to its isomers. Procurement of a generic 'dibenzothiophene carboxylic acid' without verifying the 4-positional isomer will compromise experimental reproducibility and intended application outcomes.

4-Dibenzothiophenecarboxylic acid: Comparative Evidence


Bone Resorption Inhibition: Comparative Activity

In a direct comparative study using organ cultures of fetal rat long bones, dibenzothiophene-4-carboxylic acid was among four compounds (including TNCA, indole-2-carboxylic acid, and carbazole-1-carboxylic acid) that caused a dose-related inhibition of PTH-stimulated bone resorption [1]. In stark contrast, the structurally simpler thiophene-2-carboxylic acid (TCA) was ineffective in this system [2]. While TNCA was the most potent inhibitor at 3×10⁻⁴ M and 10⁻⁴ M, the activity of dibenzothiophene-4-carboxylic acid was similarly dose-dependent, distinguishing it from the inactive TCA [3].

Osteoporosis Bone Resorption Calcitonin Inhibition

In Vivo Osteoporosis Prevention

In a 3-month in vivo study on female mice with heparin-accelerated osteoporosis, treatment with dibenzothiophene-4-carboxylic acid was part of a group of two 2-thiophene carboxylic acid derivatives that showed significant osteoporosis preventive activity [1]. The effect was quantified by total skeletal calcium measurement using whole body neutron activation analysis [2]. The study noted that heparin produced significant osteoporosis in C3-H/St(Ha) mice, and this effect was more pronounced in younger (5-8 months) than older (15-18 months) animals [3], indicating a context-dependent efficacy for the compound class.

Osteoporosis In Vivo Efficacy Bone Density

Organic Semiconductor Intermediate Reactivity

The utility of 4-dibenzothiophenecarboxylic acid as a building block for organic semiconductors is demonstrated in a patent describing the synthesis of extended non-linear acene derivatives [1]. In Example 1B, the compound is converted to its acid chloride, then to the diethylamide derivative in a 77% yield after purification (9.6 g from 10.0 g starting material) [2]. This specific reaction pathway and yield are characteristic of the 4-carboxylic acid isomer and would not be directly transferable to other positional isomers (e.g., 2- or 1-carboxylic acid derivatives) due to differences in electronic and steric environments around the carboxylic acid group.

Organic Semiconductors Synthetic Intermediate Material Science

Lipophilicity and Structural Comparison

4-Dibenzothiophenecarboxylic acid possesses a distinct physicochemical signature compared to simpler benzothiophene carboxylic acids. Its ACD/LogP is predicted to be 4.06 , reflecting the highly lipophilic nature of the fused dibenzothiophene core. For context, simpler analogs like benzo[b]thiophene-2-carboxylic acid have lower logP values (e.g., predicted logP for benzo[b]thiophene-2-carboxylic acid is approximately 2.5-3.0 [1]). This higher lipophilicity for the dibenzothiophene derivative implies significantly different membrane permeability and solubility characteristics, which are critical parameters in both biological assays and material processing. Additionally, its density (1.4±0.1 g/cm³) and high boiling point (468.0±18.0 °C) provide procurement specifications for quality control and handling.

Drug Design ADME Material Properties

4-Dibenzothiophenecarboxylic acid: Applications


Preclinical Osteoporosis Research

Procure 4-dibenzothiophenecarboxylic acid for studies investigating the inhibition of bone resorption and the prevention of osteoporosis. Its demonstrated dose-related inhibition of PTH-stimulated bone resorption in organ culture [1] and its ability to prevent heparin-accelerated bone loss in vivo [2] position it as a valuable tool compound for elucidating pathways of bone metabolism and for validating new therapeutic targets.

Synthesis of Organic Semiconducting Materials

Utilize 4-dibenzothiophenecarboxylic acid as a key intermediate for constructing extended non-linear acene derivatives. Its carboxylic acid group at the 4-position enables facile conversion to amides and other functional groups, as exemplified by the synthesis of a diethylamide derivative in 77% yield [3]. This specific isomer is required for achieving the desired electronic properties and molecular packing in organic field-effect transistors (OFETs) and other thin-film electronic devices.

Development of Calcitonin-Related Therapeutics

Leverage the inhibitory effect of 4-dibenzothiophenecarboxylic acid on calcitonin and prostaglandin E2 (PGE2) for research into inflammatory and calcium-regulating diseases. Its structural features offer a distinct alternative to peptide-based calcitonin agonists, providing a small-molecule scaffold for investigating calcitonin receptor signaling or for developing agents targeting related pathways in bone and cartilage disorders.

General Organic Synthesis and Chemical Biology

Employ 4-dibenzothiophenecarboxylic acid as a heterocyclic building block with a well-defined lipophilic profile (ACD/LogP = 4.06) and established synthetic reactivity [4]. Its unique electronic structure makes it suitable for constructing compound libraries for drug discovery, developing fluorescent probes, or exploring structure-activity relationships (SAR) in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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